Welcome to the BenchChem Online Store!
molecular formula C18H19ClN2O6 B8722004 2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate CAS No. 54527-89-8

2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Cat. No. B8722004
M. Wt: 394.8 g/mol
InChI Key: HFLGCPOPFWAWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04769465

Procedure details

A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (3.32 g, 0.01 mole), 1-bromo-2-chloroethane (1.43 g, 0.01 mole) and triethylamine (1.01 g, 0.01 mole) is stirred at 120° C. for 8 hours. The reaction mixture is dissolved in a mixture of ethyl acetate/methanol/ammonia (80:30:3) and subjected to chromatography on a silica gel column (2×35 cm). Thus, there are obtained chloroethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (0.75 g, 19.8%) and the dimeric ethylene glycol-di-/2,6-dimethyl-4-(m-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridyl-3/dicarboxylate (0.1 g, 1.5%) as oily substance.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
ethyl acetate methanol ammonia
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=2)[C:9]([C:20]([OH:22])=[O:21])=[C:8]([CH3:23])[NH:7][C:6]=1[CH3:24])=[O:4].Br[CH2:26][CH2:27][Cl:28].C(N(CC)CC)C>C(OCC)(=O)C.CO.N>[CH3:23][C:8]1[NH:7][C:6]([CH3:24])=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:10]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=2)[C:9]=1[C:20]([O:22][CH2:26][CH2:27][Cl:28])=[O:21] |f:3.4.5|

Inputs

Step One
Name
Quantity
3.32 g
Type
reactant
Smiles
COC(=O)C1=C(NC(=C(C1C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C)C
Name
Quantity
1.43 g
Type
reactant
Smiles
BrCCCl
Name
Quantity
1.01 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
ethyl acetate methanol ammonia
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO.N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
is stirred at 120° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OCCCl)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 19.8%
YIELD: CALCULATEDPERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.